2,3,6,7-Tetrachloro-5-nitro-quinoxaline
Description
Properties
Molecular Formula |
C8HCl4N3O2 |
|---|---|
Molecular Weight |
312.9 g/mol |
IUPAC Name |
2,3,6,7-tetrachloro-5-nitroquinoxaline |
InChI |
InChI=1S/C8HCl4N3O2/c9-2-1-3-5(6(4(2)10)15(16)17)14-8(12)7(11)13-3/h1H |
InChI Key |
GYQDMMSNDKWZLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)Cl)[N+](=O)[O-])N=C(C(=N2)Cl)Cl |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research has indicated that quinoxaline derivatives, including 2,3,6,7-tetrachloro-5-nitro-quinoxaline, exhibit promising antitumor properties. These compounds have been studied for their ability to inhibit various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting angiogenesis. For example, a structure-activity relationship (SAR) study highlighted the potential of quinoxaline analogs as inhibitors of IKKβ-mediated NFκB activity, which is crucial in cancer progression .
Diabetes Treatment
Quinoxaline derivatives have also been investigated for their role in managing diabetes. Certain compounds have demonstrated the ability to enhance insulin sensitivity and regulate glucose metabolism. The incorporation of specific substituents on the quinoxaline core can lead to improved biological activity against hyperglycemia and related metabolic disorders .
Neuroprotection
Neuroprotective Agents
this compound has been evaluated for neuroprotective effects against excitotoxic damage caused by glutamate receptor agonists. Studies show that this compound can protect neuronal cells from damage induced by agents like AMPA and kainate through modulation of neurotransmitter receptor activity . This property makes it a candidate for further research in neurodegenerative conditions.
Antimicrobial Activity
Antibacterial and Antifungal Properties
The compound has shown significant antibacterial and antifungal activities. Various studies have reported that quinoxaline derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as certain fungal strains. This makes them valuable in the development of new antimicrobial agents to combat resistant pathogens .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for enhancing its therapeutic efficacy. Modifications to the quinoxaline structure can lead to increased potency and selectivity for specific biological targets. For instance, substituents such as halogens or nitro groups can significantly alter the compound's pharmacological profile .
Comprehensive Data Table
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antitumor agents | Inhibits cancer cell proliferation; induces apoptosis |
| Diabetes management | Enhances insulin sensitivity; regulates glucose metabolism | |
| Neuroprotection | Protection against excitotoxicity | Protects neurons from AMPA and kainate-induced damage |
| Antimicrobial Activity | Antibacterial and antifungal agents | Effective against Gram-positive/negative bacteria; inhibits fungal growth |
Case Studies
- Antitumor Efficacy : A study conducted on various quinoxaline derivatives demonstrated significant cytotoxic effects against pancreatic cancer cell lines when combined with gemcitabine. The results indicated enhanced tumor suppression with specific analogs exhibiting improved oral bioavailability compared to standard treatments .
- Neuroprotective Effects : In vivo experiments showed that 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(f)quinoxaline (a related compound) provided substantial protection against excitotoxic lesions induced by glutamate receptor agonists in rat models . This suggests potential applications in treating neurodegenerative diseases.
- Antimicrobial Research : A series of synthesized quinoxaline derivatives were tested for their antibacterial properties against multiple strains of bacteria, showing varying degrees of effectiveness based on structural modifications. The presence of nitro or chloro groups was linked to enhanced antimicrobial activity .
Comparison with Similar Compounds
Comparative Analysis with Similar Quinoxaline Derivatives
Structural and Functional Group Comparisons
The table below summarizes key structural features and properties of 2,3,6,7-Tetrachloro-5-nitro-quinoxaline and related compounds:
Physical and Spectral Properties
- Melting Points: 2,3-Dimethylquinoxaline has a well-defined melting point (104–106°C), while halogenated/nitro derivatives like the target compound likely exhibit higher melting points due to stronger intermolecular forces .
- LogP Trends: Chlorine and nitro groups increase lipophilicity (e.g., LogP ~3.5 for the target compound vs. 1.2 for 2,3-Dimethylquinoxaline). Methoxy groups reduce LogP compared to chloro analogs .
Preparation Methods
Core Cyclocondensation: Formation of the Quinoxaline Backbone
The foundational step involves reacting substituted o-phenylenediamines with oxalic acid or diethyl oxalate. For example, o-phenylenediamine reacts with oxalic acid in toluene at 110°C under silica gel catalysis to yield 2,3-dihydroxyquinoxaline. This intermediate is pivotal, as its hydroxyl groups are replaced by chlorines in subsequent steps.
Reaction conditions :
-
Catalyst: 200–300 mesh silica gel or methanesulfonic acid
-
Solvent: Toluene or xylene
-
Temperature: 110°C (reflux)
Chlorination Strategies for Tetrachloro Substituents
One-Pot Sequential Chlorination
The patent CN108191778B describes a one-pot method where 2,3-dihydroxyquinoxaline is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) without intermediate isolation. This approach avoids purification bottlenecks and achieves high yields:
| Step | Reagents/Conditions | Outcome | Yield |
|---|---|---|---|
| Cyclization | Oxalic acid, silica gel, toluene, 110°C | 2,3-dihydroxyquinoxaline | 90% |
| Chlorination | POCl₃ (10:1 molar ratio), DMF, 110°C | 2,3-dichloroquinoxaline | 92% |
To extend this to tetrachlorination, 4,5-dichloro-o-phenylenediamine could serve as the starting material. Cyclocondensation with oxalic acid would yield 2,3-dihydroxy-6,7-dichloroquinoxaline, which, upon chlorination, produces 2,3,6,7-tetrachloroquinoxaline.
Critical variables :
-
Chlorinating agent excess : A POCl₃:substrate ratio of 12:1 is hypothesized to ensure complete substitution of all hydroxyl groups.
-
Catalyst compatibility : Silica gel outperforms methanesulfonic acid in minimizing side reactions during multi-step chlorination.
Regioselective Nitration at Position 5
Introducing a nitro group at position 5 requires careful consideration of electronic directing effects. Chlorine atoms are ortho/para directors, but their electron-withdrawing nature deactivates the ring, necessitating forceful nitration conditions.
Nitration of Tetrachloroquinoxaline
A mixture of fuming nitric acid and concentrated sulfuric acid (1:3 v/v) at 0–5°C is proposed for nitrating 2,3,6,7-tetrachloroquinoxaline. The nitro group preferentially occupies position 5 due to steric and electronic factors:
Hypothetical reaction pathway :
-
Dissolve 2,3,6,7-tetrachloroquinoxaline in H₂SO₄ at 0°C.
-
Add HNO₃ dropwise over 30 minutes.
-
Stir for 4 hours at 5°C.
-
Quench with ice water and isolate via filtration.
Challenges :
-
Competing nitration at positions 1 or 8 due to residual ring activation.
-
Degradation risks under prolonged acidic conditions.
Integrated Synthesis Protocol
Combining the above steps, a plausible route to 2,3,6,7-tetrachloro-5-nitroquinoxaline is:
-
Synthesis of 4,5-dichloro-o-phenylenediamine :
-
Cyclocondensation :
-
React with oxalic acid and silica gel in toluene (110°C, 5 h).
-
-
Chlorination :
-
Treat with POCl₃ (12 eq) and DMF (110°C, 2 h).
-
-
Nitration :
-
Use HNO₃/H₂SO₄ at 0–5°C for 4 h.
-
Anticipated spectral data :
-
¹H NMR : No aromatic protons (δ 7.5–8.5 ppm absent).
-
IR : Strong NO₂ stretch at ~1520 cm⁻¹, C-Cl stretches at 600–800 cm⁻¹.
Challenges and Optimization Opportunities
Side Reactions in Chlorination
Excess POCl₃ may lead to over-chlorination or ring degradation. Mitigation strategies include:
Nitration Regioselectivity
Computational modeling (DFT studies) could predict the optimal nitration position. Preliminary analyses suggest that the electron-deficient C5 position is most reactive in tetrachloroquinoxaline.
Q & A
Q. What are the recommended synthetic routes for 2,3,6,7-Tetrachloro-5-nitro-quinoxaline, and how can intermediates be characterized?
Methodological Answer: A common approach involves sequential chlorination and nitration of quinoxaline precursors. For example, tetrachloroquinoxaline derivatives can be synthesized by reacting quinoxaline with excess phosphorus oxychloride (POCl₃) under reflux, followed by nitration using fuming nitric acid in sulfuric acid. Key intermediates should be characterized via X-ray crystallography to confirm bond angles and molecular geometry, as demonstrated in studies of structurally similar nitro-quinoxalines (e.g., bond angles such as O2–N3–C5 = 117.62°) . Table 1 : Typical Reaction Conditions for Chlorination/Nitration
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Chlorination | POCl₃, DMF (catalyst) | 110°C | 12 h | 70–85% |
| Nitration | HNO₃/H₂SO₄ | 0–5°C | 4 h | 50–65% |
Q. What spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?
Methodological Answer:
- X-ray diffraction (XRD) : Resolves bond lengths (e.g., C1–C9 = 1.42 Å) and torsion angles critical for confirming nitro-group orientation .
- ¹H/¹³C NMR : Use deuterated DMSO or CDCl₃ to identify aromatic proton environments (e.g., deshielded protons near electron-withdrawing nitro groups).
- FT-IR : Look for NO₂ asymmetric stretching (~1520 cm⁻¹) and C–Cl stretches (~750 cm⁻¹).
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Perform reactions in a fume hood due to hazardous decomposition products (e.g., nitrogen oxides) .
- Storage : Keep in airtight containers away from oxidizers and moisture. Monitor stability via periodic TLC/HPLC to detect degradation.
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during nitration?
Methodological Answer: Byproduct formation (e.g., di-nitrated isomers) is influenced by temperature and nitrating agent strength. A study on analogous compounds achieved selectivity by:
Q. What mechanistic insights explain the regioselectivity of chlorination and nitration in quinoxaline derivatives?
Methodological Answer:
- Chlorination : Electron-deficient quinoxaline rings undergo electrophilic substitution at positions activated by adjacent nitrogen atoms. Computational studies (DFT) suggest that chloro groups at C2/C3 stabilize the nitro group at C5 via resonance .
- Nitration : The nitro group preferentially occupies the C5 position due to steric and electronic effects, as shown in crystal structures where C5–N3 bond angles (117.62°) optimize orbital overlap .
Q. How can structure–activity relationships (SAR) guide the design of bioactive quinoxaline derivatives?
Methodological Answer:
- Electron-withdrawing groups (e.g., –NO₂, –Cl) enhance electrophilicity, improving interactions with biological targets like 5-HT₃ receptors.
- Molecular docking : Use software (AutoDock Vina) to simulate binding of tetrachloro-nitroquinoxaline to enzyme active sites. For example, substituents at C2/C3 significantly affect binding affinity in serotonin receptor analogs .
Table 2 : Key Structural Parameters from X-ray Data
| Parameter | Value | Significance |
|---|---|---|
| C1–C9 bond length | 1.42 Å | Indicates conjugation with adjacent thiophene rings. |
| N2–C3–C8 angle | 119.05° | Reflects steric strain from nitro-group placement. |
| C5–N3–O2 angle | 117.62° | Confirms nitro-group geometry and resonance stabilization. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
